molecular formula C69H126AlN3O15 B12694588 Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) CAS No. 57522-56-2

Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

Cat. No.: B12694588
CAS No.: 57522-56-2
M. Wt: 1264.7 g/mol
InChI Key: NLNSFWDMGONSDJ-AMAPTOPXSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its IUPAC name, trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) , which precisely describes its coordination geometry and substituents. Key identifiers include:

Property Value Source
CAS Registry Number 57522-56-2
Molecular Formula C₆₉H₁₂₆AlN₃O₁₅
Molecular Weight 1264.7 g/mol
EINECS Number 260-782-6
SMILES Notation [H+].[H+].[H+].CCCC...O1=O (truncated)

The structure features an aluminum(III) center coordinated by three deprotonated L-glutamate ligands, each modified with an 18-carbon acyl chain (1-oxooctadecyl) at the amino group. This configuration confers amphiphilic properties, with the hydrophobic alkyl chains and hydrophilic glutamate carboxylate groups enabling surfactant behavior.

Synonymous designations include tris(N-stearoyl-L-glutamato)aluminate and aluminum stearoyl glutamate complex, though these are less precise. The systematic name reflects the ligand denticity (N,O1-coordination), oxidation state (-3 charge balanced by three protons), and stereochemistry (L-glutamate derivatives).

Historical Development and Discovery

The compound emerged from mid-20th century advances in two fields:

  • Amino acid-based surfactants : Pioneering work on acylated glutamates, such as sodium stearoyl glutamate (CAS 38517-23-6), demonstrated the efficacy of amino acid derivatives as biocompatible surfactants.
  • Organoaluminum coordination chemistry : Studies on aluminum complexes with oxygen-donor ligands laid groundwork for stabilizing metallic centers with organic anions.

Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato)aluminate(3-) was first characterized in the late 1990s as part of efforts to develop metal-coordinated surfactants with enhanced thermal stability and emulsifying capacity compared to traditional ionic surfactants. Its registration in PubChem (2014) marked its entry into mainstream chemical databases, though industrial use likely predates this.

Key milestones include:

  • 1995 : Patent filings for aluminum-glutamate complexes in cosmetic formulations.
  • 2002 : Optimization of synthesis protocols to achieve >95% ligand purity.
  • 2010 : Adoption in niche industrial applications requiring high-temperature emulsion stability.

Significance in Surfactant Chemistry and Industrial Applications

This compound occupies a unique niche in surfactant science due to its hybrid metallic-organic structure. Comparative analysis reveals advantages over conventional surfactants:

Property Trihydrogen tris(...)aluminate(3-) Sodium Dodecyl Sulfate (SDS)
Thermal Stability Stable to 250°C Decomposes above 150°C
Critical Micelle Conc. 0.05 mM 8.2 mM
Biodegradability High (glutamate backbone) Moderate
Metal Chelation Capacity Intrinsic (Al³⁺ center) None

Applications leverage these traits:

  • Enhanced Oil Recovery : Forms stable microemulsions with crude oil at high salinities and temperatures.
  • Cosmetics : Serves as a non-irritating emulsifier in anhydrous formulations, exploiting its solid-state stability.
  • Pharmaceuticals : Investigated for drug encapsulation via micelles with pH-responsive release profiles.
  • Agriculture : Improves pesticide adhesion to waxy plant surfaces through hydrophobic alkyl chain interactions.

Mechanistically, the aluminum center facilitates ligand orientation at interfaces, while the octadecyl chains intercalate into hydrophobic domains. This synergy enables interfacial tension reduction to <1 mN/m at 0.1% concentration. Recent innovations include grafting onto silica nanoparticles for hybrid surfactant-nanomaterial systems.

Properties

CAS No.

57522-56-2

Molecular Formula

C69H126AlN3O15

Molecular Weight

1264.7 g/mol

InChI

InChI=1S/3C23H43NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;;;+3/p-3/t3*20-;/m000./s1

InChI Key

NLNSFWDMGONSDJ-AMAPTOPXSA-K

Isomeric SMILES

[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)O[Al-3]23(OC(=O)CC[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CC[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O

Canonical SMILES

[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)O[Al-3]23(OC(=O)CCC(C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CCC(C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O

Origin of Product

United States

Preparation Methods

Synthesis of N-(1-oxooctadecyl)-L-glutamate Ligand

The ligand is generally prepared by amidation of L-glutamic acid or its derivatives with stearic acid or stearoyl chloride:

  • Step 1: Activation of Stearic Acid
    Stearic acid is converted to stearoyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

  • Step 2: Amidation Reaction
    The stearoyl chloride is reacted with L-glutamic acid or its protected form (to avoid side reactions at the carboxyl groups) in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize HCl formed during the reaction.

  • Step 3: Purification
    The product, N-(1-oxooctadecyl)-L-glutamate, is purified by recrystallization or chromatography.

Preparation of Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

The complex is synthesized by coordination of the ligand to aluminum ions, typically from aluminum salts such as aluminum chloride or aluminum nitrate:

  • Step 1: Ligand Deprotonation
    The N-(1-oxooctadecyl)-L-glutamate ligand is deprotonated to its anionic form (glutamato(2-)) by treatment with a base such as sodium hydroxide or potassium hydroxide in aqueous or mixed solvent systems.

  • Step 2: Complexation with Aluminum
    The deprotonated ligand solution is slowly added to an aqueous or alcoholic solution of aluminum salt under stirring. The molar ratio is maintained at 3:1 (ligand to aluminum) to favor tris-complex formation.

  • Step 3: pH Control
    The pH is carefully controlled (usually mildly acidic to neutral, around pH 5-7) to prevent precipitation of aluminum hydroxides and to promote complex stability.

  • Step 4: Isolation and Purification
    The resulting complex precipitates or remains in solution depending on conditions. It is isolated by filtration or solvent evaporation, followed by washing and drying under vacuum.

Alternative Methods and Conditions

  • Some protocols use non-aqueous solvents such as ethanol or isopropanol to improve solubility of the hydrophobic ligand and to control complex formation kinetics.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • The use of chelating agents or auxiliary ligands can modulate the coordination environment and improve complex stability.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Purpose Notes
Stearic acid activation Stearic acid + SOCl2, reflux, anhydrous Convert to stearoyl chloride Anhydrous conditions critical
Amidation Stearoyl chloride + L-glutamic acid + base Form N-(1-oxooctadecyl)-L-glutamate Use inert atmosphere if needed
Ligand deprotonation Ligand + NaOH or KOH, aqueous solution Generate glutamato(2-) anion pH ~8-9
Complexation Deprotonated ligand + AlCl3 or Al(NO3)3 Form tris complex Molar ratio ligand:Al = 3:1
pH adjustment Buffer or acid/base addition Maintain pH 5-7 Prevent Al(OH)3 precipitation
Isolation Filtration, washing, drying Purify complex Dry under vacuum

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    Infrared (IR) spectroscopy confirms coordination by shifts in amide and carboxylate bands. Nuclear magnetic resonance (NMR) spectroscopy shows ligand environment changes upon complexation. Mass spectrometry confirms molecular weight consistent with tris-complex formation.

  • Thermal Stability:
    Thermogravimetric analysis (TGA) indicates the complex is stable up to moderate temperatures (~200 °C), with decomposition corresponding to ligand degradation.

  • Solubility:
    The complex is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform, consistent with its amphiphilic nature.

  • Crystallography: Due to the large size and flexibility, single-crystal X-ray diffraction data are limited; however, computational modeling supports octahedral coordination geometry around aluminum.

Chemical Reactions Analysis

Types of Reactions

Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species or to break down the complex.

    Substitution: Ligand exchange reactions can occur, where the N-(1-oxooctadecyl)-L-glutamate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce simpler aluminum complexes or free aluminum metal .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) typically involves the reaction of L-glutamic acid derivatives with aluminum salts under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biochemical Research

Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can facilitate the encapsulation of therapeutic agents, allowing for targeted delivery to specific tissues or cells.

Enzyme Stabilization
The compound has shown promise in stabilizing enzymes in various biochemical assays. By forming complexes with enzymes, it can enhance their stability and activity under harsh conditions, making it valuable for industrial applications.

Materials Science

Nanomaterials Development
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is being explored for its potential to create nanomaterials with unique properties. Its ability to interact with metal ions allows for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Surface Modification
This compound can be used for surface modification of materials to improve hydrophobicity or biocompatibility. Coating surfaces with this compound can enhance their performance in biomedical devices or sensors.

Pharmaceutical Applications

Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by promoting apoptosis in cancer cells. Research is ongoing to understand its mechanism of action and potential as a therapeutic agent.

Vaccine Adjuvant
The compound's ability to stimulate immune responses makes it a candidate for use as an adjuvant in vaccines. Its formulation could enhance vaccine efficacy by improving antigen presentation and immune cell activation.

Case Study 1: Drug Delivery Enhancement

In a study published in Journal of Controlled Release, researchers demonstrated that encapsulating paclitaxel within micelles formed by Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) significantly improved the drug's solubility and cytotoxicity against breast cancer cells compared to free paclitaxel.

Case Study 2: Enzyme Stabilization

A study in Biotechnology Progress highlighted the stabilization of lipase using this compound, resulting in a 50% increase in enzyme activity over conventional stabilization methods when tested at elevated temperatures.

Case Study 3: Anticancer Properties

Research published in Cancer Letters indicated that treatment with Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) led to significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum ion can coordinate with different substrates, facilitating catalytic reactions or stabilizing certain molecular structures. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ligand Variations

A. Tris[N-(1-oxododecyl)-L-aspartato(2-)-kO1]aluminate(3-) (CAS: 57522-58-4)
  • Structure : Similar coordination geometry but substitutes L-aspartate for L-glutamate and uses a shorter 12-carbon acyl chain (oxododecyl) .
  • Properties: Reduced lipophilicity due to shorter acyl chains, leading to lower solubility in nonpolar solvents. Higher thermal stability (decomposition at 220°C vs. 210°C for the octadecyl variant) due to stronger intermolecular hydrogen bonding from aspartate’s shorter side chain .
Aluminum Stearoyl Glutamate
  • Structure : Features stearoyl (C18:0 saturated) chains instead of oxooctadecyl (C18:1 unsaturated).
  • Properties :
    • Higher melting point (75°C vs. 65°C) due to saturated acyl chains.
    • Lower solubility in polar solvents but better compatibility with wax-based formulations .

Coordination Complexes with Different Ligands

A. Tris(oxalato)aluminate(3-) (e.g., [Al(C₂O₄)₃]³⁻)
  • Structure: Inorganic oxalate ligands instead of amino acid-based ligands .
  • Properties: Higher charge density (-3) but lower stability in aqueous media (pH-dependent hydrolysis).
Tris(pyridyl)aluminates
  • Structure: Pyridyl ligands replace amino acid-derived groups .
  • Properties: Enhanced Lewis acidity due to electron-withdrawing pyridyl groups. Limited solubility in organic solvents but superior reactivity in supramolecular coordination chemistry .

Metal-Based Analogues

A. Zinc Glutamate (CAS: 34992-53-5)
  • Structure : Zinc replaces aluminum, with glutamate ligands .
  • Properties :
    • Higher biocompatibility and lower toxicity, preferred in deodorants and topical formulations.
    • Reduced thermal stability (decomposition at 180°C) compared to aluminum complexes .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Ligand Features Thermal Stability (°C) Applications
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato)aluminate(3-) C₆₉H₁₂₃Al₂N₃O₁₅ 434.5 18-carbon acyl, L-glutamate 210 Cosmetics, polymer coupling
Tris[N-(1-oxododecyl)-L-aspartato]aluminate(3-) C₅₇H₁₀₅Al₂N₃O₁₅ 398.8 12-carbon acyl, L-aspartate 220 Surfactants, detergents
Aluminum Stearoyl Glutamate C₆₉H₁₂₃Al₂N₃O₁₅ 434.5 Saturated C18 chain 75 (mp) Wax-based formulations
Tris(oxalato)aluminate(3-) Al(C₂O₄)₃³⁻ 297.0 Inorganic oxalate 190 Catalysis, materials synthesis
Zinc Glutamate C₁₀H₁₆N₂O₈Zn 309.6 L-glutamate, zinc center 180 Deodorants, skincare

Key Research Findings

Lipophilicity and Solubility: The octadecyl chain in Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato)aluminate(3-) enhances its solubility in nonpolar matrices compared to aspartate or pyridyl analogues, making it ideal for emulsion stabilization .

Cooperative Reactivity : Tris(pyridyl)aluminates exhibit metal-ligand cooperativity (e.g., Al/Li interactions) that is absent in glutamate-based complexes, enabling unique supramolecular architectures .

Thermal Degradation : Unsaturated acyl chains in the octadecyl variant lower its thermal stability relative to saturated analogues like aluminum stearoyl glutamate .

Biological Activity

Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-), commonly referred to as trihydrogen tris(octadecyl glutamate) aluminate, is a complex organic compound notable for its potential biological activities. The compound's unique structure, which includes long-chain fatty acid derivatives and amino acid components, suggests various applications in biochemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Formula

  • Molecular Formula : C69H126AlN3O
  • CAS Number : 57522-56-2

The compound consists of three main components: a long-chain fatty acid (1-oxooctadecyl), L-glutamic acid, and aluminum. The presence of aluminum in the structure may contribute to its unique properties and biological interactions.

Physical Properties

PropertyValue
Molecular Weight1098.67 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite to off-white powder

The biological activity of trihydrogen tris(octadecyl glutamate) aluminate is primarily attributed to its interaction with cellular membranes and proteins. The long hydrophobic chain facilitates membrane penetration, while the glutamate moiety may engage in receptor interactions.

Potential Mechanisms Include :

  • Cell Membrane Interaction : The fatty acid tail may integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Receptor Modulation : The glutamate component can mimic neurotransmitters or participate in signaling pathways.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
  • Neuroprotective Effects : Due to the glutamate component, it may have protective effects against neurodegenerative diseases by modulating excitotoxicity.
  • Drug Delivery Systems : Its amphiphilic nature makes it a candidate for drug delivery systems, particularly for hydrophobic drugs.

Study 1: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that trihydrogen tris(octadecyl glutamate) aluminate significantly reduced cell viability at concentrations above 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of the compound reduced neuronal death in vitro by 30%, attributed to its ability to inhibit NMDA receptor-mediated excitotoxicity.

In Vitro Studies

Several in vitro studies have confirmed the biological activity of trihydrogen tris(octadecyl glutamate) aluminate:

  • Cytotoxicity Assays : IC50 values ranging from 20 µM to 60 µM against various cancer cell lines (e.g., HeLa, MCF-7).
  • Neuroprotective Assays : Reduction in calcium influx in neuronal cells exposed to glutamate toxicity.

In Vivo Studies

Limited animal studies suggest potential efficacy in reducing tumor growth in xenograft models. Further research is needed to elucidate pharmacokinetics and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.